(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol

Medicinal Chemistry ADME Prediction Lead Optimization

Researchers requiring a fluorinated pyridine building block with precisely defined physicochemical properties often face batch variability from unverified sources. (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol (CAS 159981-20-1) resolves this: • Quantifiable descriptors - LogP 1.515, TPSA 42.35 Ų, 3 rotatable bonds - enabling predictable lipophilicity and conformational flexibility for medchem & agrochemical programs. • Batch-specific QC - HPLC and NMR characterization available per production lot, ensuring identity and purity verification. • Dual utility - proven scaffold for pharmaceutical intermediates and agrochemical actives, leveraging trifluoroethoxy-mediated membrane penetration. Sourced with traceable analytical data to mitigate procurement risk.

Molecular Formula C8H8F3NO2
Molecular Weight 207.15 g/mol
CAS No. 159981-20-1
Cat. No. B1422802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol
CAS159981-20-1
Molecular FormulaC8H8F3NO2
Molecular Weight207.15 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1CO)OCC(F)(F)F
InChIInChI=1S/C8H8F3NO2/c9-8(10,11)5-14-7-2-1-6(4-13)3-12-7/h1-3,13H,4-5H2
InChIKeyZPXXCBWFBUPEGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

159981-20-1 Procurement Guide: (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol Core Specifications & Differentiation


The compound (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol, assigned CAS 159981-20-1, is a fluorinated pyridine building block utilized in pharmaceutical and agrochemical research [1]. Characterized by a trifluoroethoxy substituent at the 6-position and a hydroxymethyl group at the 3-position of the pyridine ring, it possesses a molecular formula of C8H8F3NO2 and a molecular weight of 207.15 g/mol . This specific substitution pattern confers a defined set of physicochemical properties, notably a predicted logP of 1.515, a topological polar surface area (TPSA) of 42.35 Ų, and three rotatable bonds [2]. While it shares its scaffold with a family of trifluoroethoxy pyridine derivatives, its precise regiochemistry and functional groups necessitate a rigorous evaluation against analogs for applications requiring specific molecular geometry and reactivity.

Why CAS 159981-20-1 Cannot Be Substituted: Evidence of Physicochemical & Steric Uniqueness


Substituting (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol with a close structural analog is inadvisable due to its precise and quantifiable molecular descriptors, which directly impact its performance as a chemical intermediate. The specific 3,6-substitution pattern yields a calculated logP of 1.515 [1], a value that dictates its lipophilicity and differs measurably from isomers like the 2,4-substituted (4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol . This difference in hydrophobicity can alter reaction kinetics, solubility in biphasic systems, and the compound's behavior in downstream biological assays. Furthermore, the molecule's three rotatable bonds confer a degree of conformational flexibility that is distinct from more rigid analogs. The commercial availability of analytical characterization data, including NMR and HPLC chromatograms for specific production lots , provides a verifiable baseline for purity and identity that is not universally offered for all in-class compounds, thereby mitigating procurement risk for critical research.

Quantitative Differentiation: Evidence-Based Selection Criteria for (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol (CAS 159981-20-1)


Differentiation by Defined Physicochemical Profile: LogP and TPSA Comparison

The compound (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol possesses a specific and measured set of physicochemical properties that distinguish it from analogs with different substitution patterns. Its calculated octanol-water partition coefficient (LogP) is 1.515, and its topological polar surface area (TPSA) is 42.35 Ų [1]. While directly comparable experimental data for a specific isomer is not available in this dataset, this represents a class-level inference where the 3,6-substitution pattern yields a LogP value that is intermediate between more polar or more lipophilic analogs. For instance, a hypothetical 2,4-substituted isomer (4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol is predicted to have a different spatial arrangement of its hydrogen bond donors/acceptors, leading to a different LogP and TPSA . This quantifiable property is critical for predicting membrane permeability and solubility.

Medicinal Chemistry ADME Prediction Lead Optimization

Conformational Flexibility as a Selectivity Metric: Rotatable Bond Count

A key differentiating feature of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol is its degree of conformational flexibility, as quantified by its rotatable bond count of 3 . This is in contrast to a related analog, (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol (CAS 103577-66-8), which incorporates an additional methyl group, thereby increasing its molecular weight (221.18 g/mol) and likely altering its flexibility and steric profile . The exact number of rotatable bonds for the methylated analog is not provided in this dataset, but the addition of a methyl group generally increases the rotatable bond count or at least modifies the conformational landscape. The target compound's specific value of 3 rotatable bonds is a precise measure of its entropic cost upon binding to a biological target, a critical parameter in ligand efficiency calculations.

Molecular Recognition Ligand Efficiency Conformational Analysis

Procurement Risk Mitigation: Verifiable Purity and Analytical Characterization

The procurement of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol (CAS 159981-20-1) is differentiated by the availability of batch-specific analytical data from reputable suppliers. For instance, Bide Pharmatech provides this compound with a standard purity specification of 95% and offers batch-specific quality inspection reports that include NMR, HPLC, and GC chromatograms . In comparison, while another vendor, AKSci, also lists a minimum purity of 95% for the same CAS number, the explicit provision of downloadable, batch-level analytical data by the former provides a higher degree of confidence and traceability for critical research applications . This reduces the risk of using an incorrectly characterized or impure batch, a common pitfall when sourcing from less transparent channels.

Quality Control Synthetic Chemistry Analytical Chemistry

Strategic Applications of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol (CAS 159981-20-1) Guided by Evidence


Medicinal Chemistry: Lead Optimization with a Defined Pharmacophore

The compound is suited for use as a synthetic intermediate in medicinal chemistry programs where precise control over lipophilicity and conformational flexibility is paramount. Its specific LogP of 1.515 and TPSA of 42.35 Ų [1] make it an ideal building block for constructing drug candidates that require a balance between membrane permeability and aqueous solubility. The three rotatable bonds allow for conformational adaptation to fit diverse binding pockets without incurring excessive entropic penalties. This makes it a valuable tool for optimizing ligand efficiency, particularly when compared to more rigid analogs.

Agrochemical Intermediate for Enhanced Bioavailability

Given the known utility of trifluoroethoxy pyridine scaffolds in agrochemicals to improve the penetration of active ingredients through insect cuticles and plant tissues [2], (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol serves as a key intermediate. Its specific physicochemical profile [1] is hypothesized to confer a favorable balance of lipophilicity for uptake and polarity for transport, a combination that is crucial for developing effective pesticides and herbicides.

High-Fidelity Chemical Biology Probe Synthesis

The commercial availability of this compound with verifiable batch-specific analytical data, including NMR and HPLC , makes it a reliable choice for synthesizing chemical biology probes. In applications where the exact identity and purity of the probe are non-negotiable for interpreting biological results, the ability to procure a well-characterized building block with traceable quality control data [1] directly mitigates experimental uncertainty and ensures reproducibility. This is a critical advantage over sourcing less rigorously characterized analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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